(S)-4-Methyl-N-((S)-1-(((S)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Description

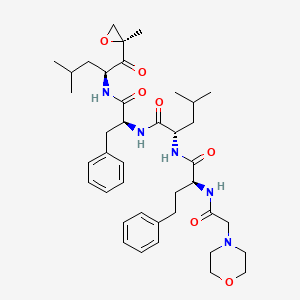

The compound with the chemical formula C40H57N5O7 carfilzomib . It is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. Carfilzomib is primarily used as an anti-cancer medication, specifically for the treatment of multiple myeloma. It acts as a selective proteasome inhibitor, which means it blocks the action of proteasomes, cellular complexes that break down proteins .

Properties

Molecular Formula |

C40H57N5O7 |

|---|---|

Molecular Weight |

719.9 g/mol |

IUPAC Name |

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40-/m0/s1 |

InChI Key |

BLMPQMFVWMYDKT-IKKRJENISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carfilzomib is synthesized through a series of chemical reactions involving the coupling of various amino acid derivatives. The synthesis typically involves the following steps:

Formation of the tetrapeptide backbone: This involves the sequential coupling of amino acids such as L-phenylalanine, L-leucine, and others.

Introduction of the epoxyketone moiety: This step involves the incorporation of the epoxyketone functional group, which is crucial for the proteasome inhibitory activity of carfilzomib.

Final deprotection and purification: The final product is obtained by removing protecting groups and purifying the compound through techniques such as chromatography

Industrial Production Methods

Industrial production of carfilzomib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers and large-scale chromatography are employed to produce carfilzomib in bulk .

Chemical Reactions Analysis

Types of Reactions

Carfilzomib undergoes various chemical reactions, including:

Oxidation: Carfilzomib can undergo oxidation reactions, particularly at the epoxyketone moiety.

Reduction: Reduction reactions can also occur, affecting the ketone group.

Substitution: Substitution reactions can take place at the amino acid residues

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxyketone moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Carfilzomib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying proteasome inhibition and peptide synthesis.

Biology: Employed in research on protein degradation pathways and cellular processes involving proteasomes.

Medicine: Extensively studied for its therapeutic potential in treating multiple myeloma and other cancers.

Industry: Utilized in the development of new proteasome inhibitors and related pharmaceuticals

Mechanism of Action

Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. This inhibition prevents the proteasome from degrading unwanted cellular proteins, leading to a build-up of polyubiquitinated proteins. This accumulation can cause cell cycle arrest, apoptosis, and inhibition of tumor growth. Carfilzomib displays minimal interactions with non-proteasomal targets, thereby improving its safety profile .

Comparison with Similar Compounds

Carfilzomib is compared with other proteasome inhibitors such as:

Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike carfilzomib, bortezomib is a boronic acid derivative.

Ixazomib: A newer proteasome inhibitor that is orally bioavailable, unlike carfilzomib which is administered intravenously.

Epoxomicin: The natural product analog of carfilzomib, which served as the basis for its development .

Carfilzomib is unique due to its irreversible binding to the proteasome and its specific inhibition of the chymotrypsin-like activity, which contributes to its potent anti-cancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.